molecular formula C17H15NO3 B10921098 3,5-Bis(4-methoxyphenyl)isoxazole CAS No. 52751-67-4

3,5-Bis(4-methoxyphenyl)isoxazole

Cat. No.: B10921098
CAS No.: 52751-67-4
M. Wt: 281.30 g/mol
InChI Key: OFUJZKSPFSYMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(4-methoxyphenyl)isoxazole (CAS 52751-67-4) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate, particularly in the exploration of novel estrogen receptor (ER) ligands. Its structural framework, featuring a central isoxazole ring flanked by two 4-methoxyphenyl groups, mimics aspects of the estradiol skeleton, making it a valuable precursor for the development of non-steroidal ligands that can generate diverse biological responses . Researchers utilize this compound as a core scaffold to develop more complex analogs. For instance, it can be functionalized at the 4-position of the isoxazole ring via Suzuki cross-coupling reactions with various styryl or alkenyl boronic acids. Subsequent O-demethylation of the resulting intermediates can yield 3,5-bis(4-hydroxyphenyl)-isoxazole derivatives, which have demonstrated significant binding affinity for the estrogen receptor-alpha ligand binding domain (ERα-LBD) . One such derivative, bearing a 4-hydroxystyryl group at the 4-position, exhibited a relative binding affinity of 16.4% compared to estradiol, indicating that the ERα-LBD well tolerates structural modifications based on this core structure . Beyond its application in hormone receptor research, the structural motif of isoxazole is recognized as a privileged scaffold in drug discovery. Isoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including immunoregulatory, anti-inflammatory, and immunosuppressive properties . As such, this compound represents a key building block for synthesizing and evaluating new chemical entities for various bioactivities. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52751-67-4

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C17H15NO3/c1-19-14-7-3-12(4-8-14)16-11-17(21-18-16)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3

InChI Key

OFUJZKSPFSYMPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 3,5 Bis 4 Methoxyphenyl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 3,5-Bis(4-methoxyphenyl)isoxazole, the aromatic protons of the two methoxyphenyl groups appear as a series of multiplets in the downfield region. Specifically, the protons on the phenyl rings resonate as doublets of doublets at approximately 7.76 ppm and 7.73 ppm, and also at 6.96 ppm and 6.95 ppm. rsc.org The methoxy (B1213986) group protons (-OCH₃) characteristically appear as a sharp singlet further upfield.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms within the molecule. For a related compound, 3-(4-methoxyphenyl)-5-phenylisoxazole, the carbon of the isoxazole (B147169) ring attached to the phenyl group (C5) resonates at approximately 170.0 ppm, while the carbon attached to the methoxyphenyl group (C3) appears around 162.5 ppm. The carbon atom of the isoxazole ring (C4) is observed at about 97.2 ppm. The carbon of the methoxy group is typically found at approximately 55.2 ppm. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of isoxazole derivatives, characteristic absorption bands are observed. For instance, a C=N stretching vibration within the isoxazole ring is typically seen around 1607 cm⁻¹. wpmucdn.com The C=C stretching vibrations of the aromatic rings appear in the region of 1500-1600 cm⁻¹, with specific peaks for a related compound observed at 1521.24 cm⁻¹ and 1476.43 cm⁻¹. wpmucdn.com Furthermore, the C-O ether stretching vibrations from the methoxy groups are evident around 1241-1432 cm⁻¹. wpmucdn.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. For a similar compound, 3,5-diphenyl-4-(phenylethynyl)isoxazole, a high-resolution mass spectrometry (HRMS) analysis revealed a [M+H]⁺ ion at m/z 322.1223, which is very close to the calculated value of 322.1226. rsc.org This high accuracy confirms the molecular formula of the compound. The fragmentation pattern observed in the mass spectrum provides further structural information by showing how the molecule breaks apart.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been applied to a closely related compound, 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole, providing detailed insights into its crystal structure. researchgate.netnih.govnih.gov

Elucidation of Crystal Packing and Unit Cell Parameters

X-ray diffraction studies on 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole revealed that it crystallizes in the orthorhombic space group Pbca. researchgate.netnih.gov The unit cell parameters were determined to be a = 10.5071 (7) Å, b = 8.4023 (5) Å, and c = 32.6662 (19) Å, with a unit cell volume of 2883.9 (3) ų. researchgate.netnih.gov The crystal structure is stabilized by weak intermolecular interactions, including C-H···O hydrogen bonds and C-H···π interactions. researchgate.netnih.govnih.gov The five-membered isoxazoline (B3343090) ring adopts an envelope conformation. The two methoxyphenyl rings are not coplanar with the isoxazoline ring, exhibiting dihedral angles of 6.05 (5)° and 81.52 (5)° with the C-C-N-O plane of the isoxazoline ring. researchgate.netnih.govnih.gov

Table 1: Crystal Data and Structure Refinement for 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole

ParameterValue
Empirical formulaC₁₇H₁₇NO₃
Formula weight283.32
Temperature295 K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupPbca
Unit cell dimensionsa = 10.5071 (7) Åb = 8.4023 (5) Åc = 32.6662 (19) Å
Volume2883.9 (3) ų
Z8
Density (calculated)1.305 Mg/m³
Absorption coefficient0.09 mm⁻¹
F(000)1200
Data sourced from references researchgate.netnih.gov.

Analysis of Molecular Conformation, Including Dihedral Angles

In a closely related analogue, 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole, the isoxazole ring forms dihedral angles of 17.1 (1)° with the 3-methoxyphenyl (B12655295) ring and 15.2 (1)° with the phenyl group. researchgate.net These relatively small angles indicate a high degree of co-planarity, which allows for electronic conjugation across the molecule, but also shows a slight twist from a completely flat structure. researchgate.net This deviation from planarity is a common feature in such bi- and terphenyl systems, arising from the balance between conjugative effects (favoring planarity) and steric hindrance between adjacent rings (favoring a twisted conformation).

For this compound, a similar, nearly co-planar arrangement is anticipated. The dihedral angles would likely be influenced by the steric bulk of the methoxy groups and the electronic interactions between the rings.

Ring 1Ring 2Dihedral Angle (°) (Analogue Data)
Isoxazole Ring3-Methoxyphenyl Ring17.1 (1)
Isoxazole RingPhenyl Ring15.2 (1)
Data from the analogue compound 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole. researchgate.net

Investigation of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds, C-H···π, π-π Stacking)

The supramolecular assembly of this compound in the solid state is governed by a network of non-covalent interactions. The presence of aromatic rings and heteroatoms (oxygen and nitrogen) provides multiple sites for such interactions.

C-H···π Interactions: Analysis of the crystal structure of 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole reveals that the dominant intermolecular force is the C-H···π interaction. researchgate.net In this structure, molecules form centrosymmetric dimers where a C-H bond from a phenyl ring on one molecule points towards the center of a phenyl ring on an adjacent molecule. researchgate.net This type of interaction is crucial for the packing of many aromatic compounds. Given the identical aromatic systems in this compound, it is highly probable that C-H···π interactions play a significant role in its crystal packing.

C-H···O Hydrogen Bonds: The two methoxy groups and the isoxazole ring's oxygen and nitrogen atoms are potential hydrogen bond acceptors. Weak C-H···O hydrogen bonds, where aromatic or methoxy C-H groups act as donors, are expected to be present. In related dihydroisoxazole (B8533529) structures, such as 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole, weak C-H···O hydrogen bonds are observed to link molecules. nih.govnih.govresearchgate.net Similar interactions are also confirmed in other complex isoxazole derivatives. mdpi.com These directional interactions would contribute significantly to the stability of the crystal lattice.

Interaction TypeDonorAcceptorDistance (D···A) (Å)Angle (D-H···A) (°)Source (Analogue)
C-H···πC1-H1Centroid of Phenyl Ring3.732 (2)141 researchgate.net
Geometric data for the C-H···π interaction observed in the analogue compound 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole. researchgate.net

Theoretical and Computational Investigations of 3,5 Bis 4 Methoxyphenyl Isoxazole

Density Functional Theory (DFT) Calculations.researchgate.net

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 3,5-Bis(4-methoxyphenyl)isoxazole, DFT calculations provide valuable insights into its molecular geometry, electronic characteristics, and thermodynamic stability. These theoretical studies often complement experimental findings and help in understanding the molecule's behavior at a subatomic level.

Optimization of Molecular Geometries and Conformational States.nih.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For the related compound, 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole, X-ray crystallography has shown that the isoxazoline (B3343090) ring adopts an envelope conformation. nih.govnih.govresearchgate.net In this conformation, one of the carbon atoms is out of the plane formed by the other four atoms. nih.govnih.govresearchgate.net The two methoxyphenyl rings attached to the isoxazoline core exhibit different orientations relative to the central ring. nih.govnih.govresearchgate.net

Theoretical calculations for similar isoxazole (B147169) derivatives have been performed using various basis sets, such as B3LYP/6-311++G(d,p), to obtain optimized geometries. mdpi.comresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray diffraction to validate the computational model.

Analysis of Electronic Properties (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies).nih.gov

The electronic properties of this compound are crucial for understanding its reactivity and potential applications. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. ajchem-a.com For a related isoxazole derivative, the calculated HOMO-LUMO energy gap was found to be 4.9266 eV, indicating good kinetic stability. mdpi.comresearchgate.net The distribution of HOMO and LUMO orbitals across the molecule can also be visualized to identify the regions most likely to be involved in electron transfer processes. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of a Related Isoxazole Derivative

Parameter Value
HOMO Energy -6.5743 eV ajchem-a.com
LUMO Energy -2.0928 eV ajchem-a.com
HOMO-LUMO Gap 4.4815 eV ajchem-a.com
Dipole Moment 3.3514 Debye ajchem-a.com

Determination of Thermodynamic Parameters.nih.gov

DFT calculations can also be used to compute various thermodynamic parameters, such as the total energy, enthalpy, and Gibbs free energy of the molecule. These parameters are essential for predicting the spontaneity of reactions and the relative stability of different conformations. By calculating these values, researchers can gain a deeper understanding of the molecule's energetic landscape. rsc.org

Molecular Docking Studies and In Silico Screening Approaches.nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, this often involves docking a small molecule ligand, such as an isoxazole derivative, into the binding site of a target protein. researchgate.netnih.gov These studies are crucial for understanding the potential biological activity of the compound.

In silico screening involves using computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. nih.gov For instance, isoxazole derivatives have been evaluated as potential inhibitors of enzymes like cyclooxygenase (COX). researchgate.netnih.govacu.edu.in Molecular docking studies have helped to identify key binding interactions between isoxazole-containing compounds and the active sites of COX-1 and COX-2 enzymes. researchgate.netnih.gov

Hirshfeld Surface Analysis and Associated Fingerprint Plots for Intermolecular Contact Mapping.nih.govnih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.govnih.govscirp.org It provides a graphical representation of the regions of space where molecules are in close contact. The Hirshfeld surface is generated by partitioning the electron density in the crystal between the molecules.

Associated with the Hirshfeld surface are two-dimensional fingerprint plots, which summarize the intermolecular contacts in a concise and quantitative manner. nih.govresearchgate.netresearchgate.net These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside the surface (di) and the nearest atom outside the surface (de). Different types of intermolecular interactions, such as hydrogen bonds and van der Waals forces, have characteristic appearances on the fingerprint plot, allowing for their identification and quantification. researchgate.netresearchgate.net

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Dihydroisoxazole (B8533529) Derivative

Interaction Type Contribution (%)
H···H 35.7 mdpi.comresearchgate.net
H···O/O···H 33.7 mdpi.comresearchgate.net
H···C/C···H 13.0 mdpi.comresearchgate.net

Note: Data is for N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin.

Conformational Analysis and Energy Landscape Exploration.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Exploring the conformational energy landscape provides a comprehensive understanding of the molecule's flexibility and the relative stabilities of its different conformers. rsc.org

Reactivity and Chemical Transformations Involving 3,5 Bis 4 Methoxyphenyl Isoxazole

Ring Cleavage Reactions of the Isoxazole (B147169) Heterocycle

The isoxazole ring is known for its susceptibility to cleavage, a characteristic attributed to the labile N-O bond. nih.govresearchgate.net This property allows isoxazoles to serve as synthetic precursors to a variety of other molecules, including β-aminoenones, β-hydroxyketones, and other heterocyclic systems. researchgate.netresearchgate.netrsc.org

Reductive cleavage is a common method for opening the isoxazole ring. This can be achieved through catalytic hydrogenation using reagents like Raney-nickel or palladium on carbon. acs.org Other metal-based systems, such as molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water, can also facilitate the reductive cleavage of the N-O bond to yield β-aminoenones. rsc.org The use of low-valent titanium reagents, generated from Ti(Oi-Pr)₄ and EtMgBr, provides a chemoselective method for the reductive ring cleavage of isoxazoles to produce β-enaminoketones. researchgate.net More recently, a copper/diamine catalysis system has been identified for the reductive ring-cleavage of isoxazoles, offering a method that is regiospecific and tolerant of various functional groups. acs.orgacs.org

The cleavage of the isoxazole ring can also be initiated under basic conditions. researchgate.net This process can lead to rearrangement and the formation of other heterocyclic structures. For instance, treatment of certain isoxazoles with a base can induce a rearrangement to an oxazole (B20620). rsc.org

The following table summarizes various reagents and the resulting products from the ring cleavage of isoxazole derivatives.

Reagent/ConditionProductReference
Catalytic Hydrogenation (e.g., Raney-Ni, Pd/C)β-diketones, β-aminoenones acs.org
Mo(CO)₆, H₂Oβ-aminoenones rsc.org
Ti(Oi-Pr)₄, EtMgBrβ-enaminoketones researchgate.net
Copper/Diamine CatalysisFluoroalkylated enaminones acs.orgacs.org
Base (e.g., Cs₂CO₃)Oxazoles, Amides rsc.org
SmI₂β-hydroxy ketones researchgate.net
TMSCl/NaI3,4-disubstituted isoxazoles researchgate.net

Chemical Modifications and Functionalization of the Peripheral Phenyl Rings

The two 4-methoxyphenyl (B3050149) groups attached to the isoxazole core offer sites for further chemical modification. The methoxy (B1213986) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, making the phenyl rings more susceptible to reaction than benzene (B151609) itself. wikipedia.orgvedantu.com

The electron-donating nature of the methoxy group enhances the electron density of the phenyl rings, particularly at the ortho and para positions, facilitating electrophilic attack. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, anisole (B1667542) (methoxybenzene) reacts readily with acetic anhydride (B1165640) to form 4-methoxyacetophenone. wikipedia.org Similarly, it can be converted to Lawesson's reagent by reaction with phosphorus pentasulfide. wikipedia.org The reactivity of anisole is significantly higher than that of benzene in these types of reactions. quora.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mtroyal.ca These reactions can be applied to functionalized isoxazoles to introduce a wide range of substituents onto the peripheral phenyl rings. To perform these reactions on the phenyl rings of 3,5-bis(4-methoxyphenyl)isoxazole, a leaving group, such as a halide (Br, I) or a triflate, would first need to be installed on the ring via electrophilic substitution.

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org This reaction is widely used to create biaryl compounds. wikipedia.org For this compound, a halogenated derivative could be coupled with various aryl or vinyl boronic acids to introduce new substituents. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org A domino Suzuki coupling-isoxazole fragmentation has also been reported, allowing for the cyanomethylation of aryl halides. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly effective for the formation of C(sp²)–C(sp) bonds. libretexts.org A halogenated derivative of this compound could undergo Sonogashira coupling to introduce alkynyl groups. The reaction is generally performed under mild conditions with a base, such as an amine, which can also serve as the solvent. wikipedia.org Copper-free versions of the Sonogashira reaction have been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

Cycloaddition and Rearrangement Reactions Leading to Fused Heterocyclic Systems

The isoxazole ring itself can participate in cycloaddition and rearrangement reactions, often leading to the formation of more complex fused heterocyclic systems. The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a primary method for synthesizing isoxazoles. nih.govnih.govrsc.orgresearchgate.netresearchgate.net While this is a formation method, the principles can be extended to reactions where the isoxazole acts as a synthon.

Rearrangement reactions of isoxazoles can be induced by various stimuli, including heat, light, or chemical reagents. nih.govrsc.orgnih.gov For instance, the base-induced rearrangement of certain isoxazoles can lead to the formation of oxazoles. rsc.org In some cases, collision-induced dissociation in mass spectrometry has been shown to cause a novel rearrangement of the isoxazole ring in metabolites of drugs like valdecoxib (B1682126). nih.gov

Photochemical Transformations (e.g., Photoisomerization, Photocycloaddition)

Isoxazoles exhibit a rich photochemistry, primarily due to the weak N-O bond. nih.govnih.govacs.orgwikipedia.org Upon UV irradiation, isoxazoles can undergo a variety of transformations. nih.govnih.govwikipedia.org

Photoisomerization: A well-studied photochemical reaction of isoxazoles is their isomerization to oxazoles. nih.govacs.orgnih.govresearchgate.net This transformation is believed to proceed through the formation of an acyl azirine intermediate following the homolytic cleavage of the N-O bond. nih.govacs.org Continuous flow photochemical processes have been developed to efficiently convert isoxazoles into their oxazole counterparts. acs.orgnih.gov

Photochemical Rearrangement to Ketenimines: Recent studies have shown that trisubstituted isoxazoles can undergo a photochemical rearrangement to form highly reactive ketenimines. nih.govacs.org These ketenimines can then be used as intermediates to synthesize other heterocyclic compounds, such as pyrazoles. nih.gov This process also proceeds via the initial homolysis of the N-O bond. acs.org

Photocycloaddition: While less common for the isoxazole ring itself, the peripheral phenyl rings or substituents could potentially undergo photocycloaddition reactions if appropriate chromophores are present.

The photochemical reactivity of isoxazoles has also been harnessed in the field of chemoproteomics for photo-crosslinking applications. nih.govbiorxiv.org

Advanced Research Directions and Broader Applications of the Isoxazole Scaffold

Design Principles for Isoxazole-Based Scaffolds in Molecular Research

The isoxazole (B147169) moiety serves as a fundamental building block in the design of complex molecules. beilstein-journals.orgingentaconnect.comresearchgate.netnih.govresearchgate.netnih.govacs.orgresearchgate.net Its utility stems from its predictable geometry, electronic nature, and the capacity for regioselective functionalization, allowing for the systematic construction of molecular architectures with tailored properties. The weak N-O bond within the isoxazole ring is a key feature, as it can be cleaved under certain conditions, such as UV irradiation, which introduces a reactive potential for applications like photo-cross-linking. wikipedia.org

Computational chemistry has become an indispensable tool for exploring the potential of isoxazole derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are employed to elucidate the connection between the molecular structure of isoxazole-containing compounds and their functional properties. acs.orgresearchgate.nettandfonline.comresearchgate.netnih.gov

3D-QSAR modeling, for instance, helps in understanding how the structural and electronic features of isoxazole derivatives influence their interactions with specific targets, thereby guiding the rational design of new molecules with enhanced efficacy. tandfonline.com Molecular docking studies provide insights into the binding modes of isoxazole derivatives within the active sites of proteins, predicting their affinity and stability. acs.orgnih.gov These computational approaches allow researchers to screen virtual libraries of isoxazole compounds and prioritize the synthesis of candidates with the most promising characteristics, accelerating the discovery process. nih.gov MD simulations further refine these predictions by revealing the dynamic stability of ligand-receptor complexes over time. nih.gov

Table 1: Computational Techniques in Isoxazole Research

Computational Method Application in Isoxazole Research Key Insights
3D-QSAR Predicts the activity of new derivatives based on existing data. Identifies key structural features that correlate with function. tandfonline.com
Molecular Docking Simulates the binding of isoxazole compounds to target receptors. Reveals binding affinity, orientation, and crucial interactions. acs.orgnih.gov
Molecular Dynamics Simulates the movement of the isoxazole-receptor complex over time. Confirms the stability of binding interactions predicted by docking. nih.gov

| ADMETox Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Assesses drug-likeness and potential liabilities of designed compounds. tandfonline.comnih.gov |

The isoxazole framework is considered a "privileged scaffold" in chemical and medicinal research. nih.govnih.govrsc.org This status is attributed to its presence in numerous active compounds and its synthetic tractability, which allows for the creation of large, diverse libraries of related molecules. nih.govnih.gov The most common and robust method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, which offers a high degree of regioselectivity for producing 3,5-disubstituted isoxazoles. nih.govnih.gov

The ability to easily introduce a wide variety of substituents at different positions on the isoxazole ring enables chemists to systematically modify the steric, electronic, and physicochemical properties of the resulting molecules. researchgate.net This diversification is crucial for optimizing a compound for a specific application. Modern synthetic strategies, including metal-free, microwave-assisted, and solid-phase synthesis, have further enhanced the efficiency and environmental friendliness of creating isoxazole libraries. nih.govrsc.orgnih.gov This synthetic accessibility makes the isoxazole scaffold an ideal starting point for generating novel chemical entities for high-throughput screening and molecular discovery programs. nih.gov

Isoxazole Derivatives in Material Science and Optoelectronic Applications

The unique optical and electronic properties of the isoxazole ring have led to its exploration in the field of material science. ingentaconnect.combenthamdirect.combenthamdirect.com These applications leverage the scaffold's aromaticity, dipole moment, and ability to participate in extended π-conjugated systems, making it suitable for use in optoelectronic devices and functional materials. ingentaconnect.comnih.gov

Isoxazole derivatives have been investigated for their utility as photochromic and electrochemical probes. ingentaconnect.combenthamdirect.com Specifically, they have been identified as effective electrochemical probes for the detection of copper ions (Cu²+). ingentaconnect.combenthamdirect.com Furthermore, the inherent photosensitivity of the isoxazole ring, particularly the susceptibility of its N-O bond to cleavage under UV light, has been harnessed. wikipedia.org This property allows isoxazole-containing molecules to function as photo-cross-linkers, which are valuable tools in chemical biology for studying molecular interactions through photoaffinity labeling. wikipedia.org

The optical properties of isoxazole derivatives make them candidates for use in dye-sensitized solar cells (DSSCs). ingentaconnect.combenthamdirect.com In the architecture of a DSSC, a dye molecule absorbs sunlight and injects an electron into a semiconductor material. Organic dyes often feature a donor-π-acceptor (D-π-A) structure. The isoxazole ring can function as the π-conjugated bridge, effectively linking an electron-donating part of the molecule to an electron-accepting part. researchgate.net This configuration facilitates efficient intramolecular charge transfer upon photoexcitation, a critical process for the functioning of DSSCs.

The isoxazole core is a valuable component in the design of liquid crystals due to its structural and electronic characteristics. beilstein-journals.orgnih.gov The strong dipole moment, polarizability, and rigid, anisotropic geometry of the isoxazole ring are features that promote the self-assembly of molecules into ordered liquid crystalline phases. beilstein-journals.orgnih.gov

Research has shown that the specific structure of the isoxazole derivative influences the type of mesophase formed. For example, compounds incorporating a 3,5-disubstituted isoxazole ring often exhibit nematic and smectic A (SmA) mesophases. beilstein-journals.orgresearchgate.net The isoxazole ring's geometry has been found to favor the formation of stable nematic phases, which are characterized by long-range orientational order. beilstein-journals.orgnih.gov Furthermore, unsymmetrical 3,5-diphenylisoxazole (B109209) derivatives have been used to create bent-core, or "banana," liquid crystals, which are of interest for their unique switching properties. researchgate.net

Table 2: Isoxazole in Liquid Crystal Design

Isoxazole Derivative Type Observed Mesophase(s) Key Structural Influence
Thioureas with Isoxazole Ring Smectic A (SmA), Nematic (N) The isoxazole ring favors the formation of a stable nematic mesophase. beilstein-journals.org
Amides with Isoxazole Ring Smectic A (SmA), Nematic (N) The isoxazole moiety promotes longitudinal diffusion, favoring the nematic phase. beilstein-journals.org

Synthesis and Characterization of Isoxazole-Linked Glycoconjugates

The fusion of isoxazole moieties with carbohydrate units to form isoxazole-linked glycoconjugates has emerged as a significant area of research, primarily due to the potential of these compounds to mimic naturally occurring glycoconjugates and act as stable analogues in various biological systems. The synthesis of these complex molecules often relies on the robust and highly regioselective 1,3-dipolar cycloaddition reaction, a cornerstone of click chemistry. rsc.orgresearchgate.net

A prevalent and efficient method for forging the isoxazole ring in these conjugates is the reaction between a nitrile oxide, often generated in situ, and an alkyne. rsc.orgijcrt.org In the context of glycoconjugate synthesis, either the carbohydrate or the aglycone part can be modified to bear the alkyne or the precursor to the nitrile oxide.

One common strategy involves the use of a sugar-derived nitrile oxide. For instance, a D-glucose derived glycosyl-β-nitrile oxide can be generated in situ from a corresponding glycosyl-β-nitromethane ester. rsc.org This reactive dipole then readily undergoes a 1,3-dipolar cycloaddition with various terminal alkynes, which can bear alkyl, aryl, or even other sugar substituents, to yield 3,5-disubstituted isoxazole-linked glycoconjugates. rsc.org This one-pot methodology provides a direct and efficient route to novel carbohydrate-based scaffolds. rsc.org

Another approach involves reacting sugar-derived propargyl ethers with in situ generated nitrile oxides from aromatic aldoximes. researchgate.net This click chemistry approach also proceeds smoothly via a 1,3-dipolar cycloaddition and demonstrates a high degree of regioselectivity, yielding the desired isoxazole-sugar conjugates in good yields. researchgate.net The retrosynthetic analysis for such syntheses often starts from a readily available carbohydrate like D-glucose, which is chemically modified in a series of steps to introduce the required reactive group (e.g., an olefinic ester) before the cycloaddition reaction. nih.govresearchgate.net

The characterization of these novel glycoconjugates is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the exact structure and stereochemistry of the conjugate. researchgate.net To further support the formation of the nitrile oxide intermediate during the reaction, Density Functional Theory (DFT) calculations are often performed to provide an optimized structure of the glycosyl-β-nitrile oxide ester. rsc.org

Table 1: Synthetic Protocols for Isoxazole-Linked Glycoconjugates

Starting MaterialsKey Reaction TypeProduct TypeResearch Focus
Glycosyl-β-nitromethane ester, Terminal alkynes (sugar, alkyl, aryl)1,3-Dipolar Cycloaddition (in situ nitrile oxide generation)3,5-disubstituted isoxazole-linked glycoconjugatesDevelopment of novel carbohydrate-based scaffolds of multifaceted biological profiles. rsc.org
Sugar-derived propargyl ethers, Aromatic aldoximes1,3-Dipolar Cycloaddition (in situ nitrile oxide generation)Isoxazole conjugates of sugarsClick chemistry approach with high regioselectivity. researchgate.net
D-Glucose, Nitromethane, AlkynesMulti-step synthesis followed by (3+2) cycloadditionIsoxazole-linked glycoconjugatesRetrosynthetic approach for targeted synthesis. nih.gov

Future Perspectives and Emerging Trends in Isoxazole Chemistry Research

The field of isoxazole chemistry is continually evolving, driven by the quest for novel compounds with enhanced biological activities and improved physicochemical properties. researchgate.netnih.govnih.gov The versatility of the isoxazole ring makes it a privileged scaffold in medicinal chemistry, and future research is poised to expand its applications significantly. rsc.orgnih.govbohrium.com

Emerging Trends:

Multi-Targeted Therapies: A significant emerging trend is the design and synthesis of isoxazole derivatives that can modulate multiple biological targets simultaneously. researchgate.netrsc.org This approach is particularly promising for complex diseases like cancer and neurodegenerative disorders, where targeting a single pathway is often insufficient. researchgate.netrsc.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods for isoxazole derivatives. researchgate.netrsc.org This includes the use of aqueous media, deep eutectic solvents, and catalyst-free reactions under ultrasound radiation to improve efficiency and reduce hazardous waste. nih.gov

Advanced Synthetic Methodologies: The development of novel synthetic strategies continues to be a major focus. researchgate.netrsc.org This includes transition metal-catalyzed cycloadditions, regioselective functionalization techniques, and solid-phase synthesis, which facilitate the creation of more complex and diverse isoxazole libraries. nih.govresearchgate.netrsc.org

Structural Modification of Natural Products: The isoxazole ring is increasingly being used as a tool for the synthetic modification of natural products. researchgate.netmdpi.com This strategy aims to enhance properties such as pharmacokinetic profiles, biological activity, and selectivity of the parent natural product. researchgate.net

Future Perspectives:

The future of isoxazole research lies in its potential to address unmet medical needs through innovative drug discovery programs. researchgate.netrsc.org The development of isoxazole-based compounds for personalized medicine is a key area of future exploration. rsc.org As our understanding of disease biology deepens, isoxazoles will likely be tailored to interact with specific biomarkers or genetic profiles.

Furthermore, the exploration of isoxazole derivatives in agrochemicals and materials science remains a promising, albeit less explored, frontier. nih.gov The unique electronic properties and stability of the isoxazole ring could be harnessed for applications beyond pharmaceuticals. The systematic compilation and analysis of structure-activity relationships (SAR) for various isoxazole derivatives will continue to guide the rational design of more potent and specific agents for a wide range of biological targets. nih.gov The integration of the isoxazole moiety into compounds is expected to continue as a trend, offering improved physicochemical properties and contributing to the development of new therapeutic agents. nih.govbohrium.com

Table 2: Key Future Trends in Isoxazole Research

TrendDescriptionPotential Impact
Multi-Targeted Drug DesignCreating single isoxazole molecules that can interact with multiple biological targets. researchgate.netrsc.orgMore effective treatments for complex diseases like cancer and neurodegenerative disorders. researchgate.netrsc.org
Green Synthetic RoutesUtilizing eco-friendly solvents, catalysts, and energy sources for synthesis. rsc.orgnih.govReduced environmental impact and increased sustainability of chemical manufacturing.
Natural Product ModificationIncorporating the isoxazole scaffold into natural product structures. researchgate.netmdpi.comEnhancement of therapeutic properties and drug-likeness of natural compounds. researchgate.net
Personalized MedicineDeveloping isoxazole-based therapies tailored to individual patient profiles. rsc.orgIncreased treatment efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-bis(4-methoxyphenyl)isoxazole, and what experimental parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of (2E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one (chalcone derivative) with hydroxylamine hydrochloride in ethanol under reflux (12 hours). Sodium hydroxide (10%) is added to facilitate the reaction. Post-reaction, the product is precipitated in ice water, filtered, and recrystallized from ethanol or 2-propanol for purification, yielding ~65% pure product . Key parameters affecting yield include reaction time (optimized at 12 hours), temperature (reflux conditions), and stoichiometric ratios of chalcone to hydroxylamine hydrochloride.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is essential for determining bond lengths, angles, and packing interactions. The compound crystallizes in the orthorhombic Pbca space group with unit cell parameters a=10.5071(7)a = 10.5071(7) Å, b=8.4023(5)b = 8.4023(5) Å, c=32.6662(19)c = 32.6662(19) Å, and Z=8Z = 8. Hydrogen bonding (C–H···O) and π-π interactions stabilize the crystal lattice .
  • NMR/IR spectroscopy : 1^1H NMR confirms methoxy protons at δ ~3.8 ppm and aromatic protons at δ 6.8–7.5 ppm. IR reveals isoxazole ring vibrations (C–O–N) at ~1200–1250 cm1^{-1} .

Advanced Research Questions

Q. How can researchers optimize Suzuki coupling reactions to synthesize 4-substituted derivatives of this compound?

  • Methodological Answer :

  • Route Selection : Two approaches are documented:

Sonogashira coupling : Converts 4-iodo intermediates to vinyl boronic acids but suffers from low yields (~30%) and side products.

Direct Suzuki coupling : Uses 4-iodo-3,5-bis(4-methoxyphenyl)isoxazole with substituted styryl/alkenyl boronic acids, achieving higher yields (56–98%). Catalyst systems (e.g., Pd(PPh3_3)4_4) and solvent choice (toluene/ethanol) are critical .

  • Yield Optimization : Pre-activation of boronic acids, inert atmosphere, and precise stoichiometry (1:1.2 molar ratio of halide to boronic acid) improve efficiency. Demethylation with BBr3_3 or AlCl3_3-EtSH post-coupling yields hydroxylated analogs for biological testing .

Q. How should crystallographers interpret puckering parameters and hydrogen-bonding networks in this compound?

  • Methodological Answer :

  • Ring Puckering : The 4,5-dihydroisoxazole ring adopts an envelope conformation with puckering amplitude Q(2)=0.2156(17)Q(2) = 0.2156(17) Å and phase angle φ(2)=319.7(5)φ(2) = 319.7(5)^\circ. The chiral C1 atom deviates by −0.133(2) Å from the plane .
  • Hydrogen Bonding : Weak C–H···O interactions (e.g., C6A–H6AA···O1, 2.50 Å) and C–H···π contacts (centroids Cg2/Cg3) stabilize molecular packing. SHELXL refinement (riding H-atom model, Uiso(H)=1.21.5UeqU_{iso}(H) = 1.2–1.5U_{eq}) is recommended for accurate displacement parameters .

Q. What strategies are effective for designing this compound analogs with enhanced bioactivity?

  • Methodological Answer :

  • Electrophilic Substitution : Modify the 4-position of the isoxazole ring with styryl/alkenyl groups to enhance estrogen receptor (ER) affinity. Computational docking (e.g., ERα ligand-binding domain) guides substituent selection .
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., halogens) or extend conjugation (vinyl linkers) to improve binding. Demonstrated in ER-binding studies, where 4-styryl derivatives show IC50_{50} values <100 nM .

Q. How should researchers resolve contradictions in synthetic yields between Sonogashira and Suzuki coupling methods?

  • Methodological Answer :

  • Root-Cause Analysis : Sonogashira’s low yield (~30%) arises from side reactions (e.g., alkyne homocoupling). Switching to Suzuki coupling minimizes this via milder conditions and broader boronic acid availability.
  • Validation : Cross-check intermediates (e.g., 4-iodo derivatives) via 1^1H NMR and LC-MS. Reproduce reactions in triplicate to assess reproducibility .

Software and Data Analysis

Q. What best practices should be followed when refining crystal structures of isoxazole derivatives using SHELX software?

  • Methodological Answer :

  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) and θ ranges (5.2–32.6°) for high-resolution data. SHELXL refinement includes anisotropic displacement parameters for non-H atoms and riding models for H atoms.
  • Validation : Check R-factors (R1<0.05R_1 < 0.05), residual density maps, and CIF files using checkCIF/PLATON. SHELXPRO interfaces with visualization tools (e.g., Mercury) for hydrogen-bond analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.